molecular formula C12H10N4O4S B13367870 N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide

N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide

Cat. No.: B13367870
M. Wt: 306.30 g/mol
InChI Key: IFGTZVCGSQOYGW-UHFFFAOYSA-N
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Description

N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide is a complex organic compound that features a pyridine ring, a benzoxadiazole moiety, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxadiazole core, followed by the introduction of the pyridinylmethyl group and the sulfonamide functionality. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism by which N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide
  • 2,1,3-benzoxadiazole-5-sulfonamide
  • N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole

Uniqueness

N-(2-pyridinylmethyl)-2,1,3-benzoxadiazole-5-sulfonamide 3-oxide stands out due to the presence of the sulfonamide 3-oxide group, which imparts unique chemical and biological properties. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C12H10N4O4S

Molecular Weight

306.30 g/mol

IUPAC Name

3-oxido-N-(pyridin-2-ylmethyl)-2,1,3-benzoxadiazol-3-ium-5-sulfonamide

InChI

InChI=1S/C12H10N4O4S/c17-16-12-7-10(4-5-11(12)15-20-16)21(18,19)14-8-9-3-1-2-6-13-9/h1-7,14H,8H2

InChI Key

IFGTZVCGSQOYGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNS(=O)(=O)C2=CC3=[N+](ON=C3C=C2)[O-]

Origin of Product

United States

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